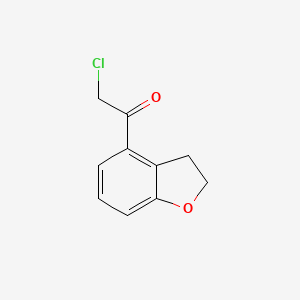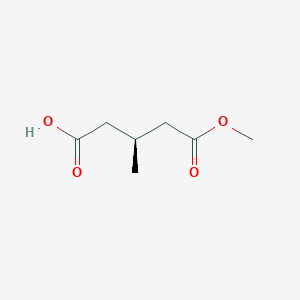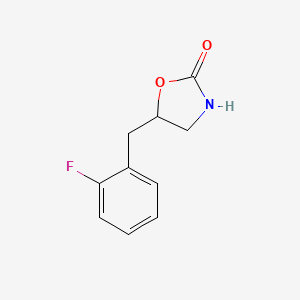
2-(2,6-Diethylphenyl)-4-phenyl-1,3-oxazole-5-carbaldehyde
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde is an organic compound that belongs to the oxazole family. This compound is characterized by the presence of an oxazole ring, which is a five-membered ring containing one oxygen and one nitrogen atom. The compound also features two phenyl groups and an aldehyde functional group, making it a versatile molecule in various chemical reactions and applications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde typically involves the condensation of 2,6-diethylphenylamine with benzoyl chloride to form an intermediate, which is then cyclized to produce the oxazole ring. The final step involves the introduction of the aldehyde group through formylation. The reaction conditions often require the use of catalysts and specific temperature controls to ensure high yield and purity.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain the compound in its pure form.
Analyse Chemischer Reaktionen
Types of Reactions
2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde undergoes various chemical reactions, including:
Oxidation: The aldehyde group can be oxidized to form a carboxylic acid.
Reduction: The aldehyde group can be reduced to form an alcohol.
Substitution: The phenyl groups can undergo electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are often used.
Substitution: Reagents like halogens (Cl₂, Br₂) and nitrating agents (HNO₃) are used under acidic conditions.
Major Products Formed
Oxidation: 2-(2,6-diethylphenyl)-4-phenyloxazole-5-carboxylic acid.
Reduction: 2-(2,6-diethylphenyl)-4-phenyloxazole-5-methanol.
Substitution: Various substituted derivatives depending on the reagent used.
Wissenschaftliche Forschungsanwendungen
2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential use in drug development due to its unique structural features.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde involves its interaction with specific molecular targets. The aldehyde group can form covalent bonds with nucleophilic sites on proteins and enzymes, potentially altering their function. The oxazole ring and phenyl groups contribute to the compound’s ability to interact with various biological pathways, making it a candidate for further pharmacological studies.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2,6-Diethylphenyl isocyanate
- N-(2,6-Diethylphenyl)maleimide
- 3,7-Dichloro-N-(2,6-Diethylphenyl)-N-(2-Propoxyethyl)Quinolone-8-Carboxamide
Uniqueness
2-(2,6-diethylphenyl)-4-phenyloxazole-5-carbaldehyde is unique due to its combination of an oxazole ring with an aldehyde functional group. This structural feature allows it to participate in a wide range of chemical reactions and makes it a versatile compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
832155-17-6 |
|---|---|
Molekularformel |
C20H19NO2 |
Molekulargewicht |
305.4 g/mol |
IUPAC-Name |
2-(2,6-diethylphenyl)-4-phenyl-1,3-oxazole-5-carbaldehyde |
InChI |
InChI=1S/C20H19NO2/c1-3-14-11-8-12-15(4-2)18(14)20-21-19(17(13-22)23-20)16-9-6-5-7-10-16/h5-13H,3-4H2,1-2H3 |
InChI-Schlüssel |
FMDZIPUNVKSRKI-UHFFFAOYSA-N |
Kanonische SMILES |
CCC1=C(C(=CC=C1)CC)C2=NC(=C(O2)C=O)C3=CC=CC=C3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


methyl butanoate](/img/structure/B12883359.png)



![Di-tert-butyl(3-isopropoxy-2',4',6'-triisopropyl-6-methoxy-[1,1'-biphenyl]-2-yl)phosphine](/img/structure/B12883401.png)


![(5S)-2-oxo-3-[3-(trifluoromethyl)phenyl]-1,3-oxazolidine-5-carboxylic acid](/img/structure/B12883411.png)

![4-Hydroxy-2-methoxybenzo[d]oxazole](/img/structure/B12883418.png)
![((6R,7R,12aS)-6,7-Dimethyl-6,7-dihydrodibenzo[e,g][1,4]dioxocine-1,12-diyl)bis(diphenylphosphine)](/img/structure/B12883421.png)
![3,4,6-Trimethylisoxazolo[5,4-b]pyridine](/img/structure/B12883428.png)
![6-[4-(Methylamino)phenyl]quinoline-5,8-dione](/img/structure/B12883432.png)
![5-Chloro-7-[2-(trifluoromethyl)phenyl]quinolin-8-ol](/img/structure/B12883445.png)
